molecular formula C13H18N4O B2472260 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine CAS No. 2034283-99-1

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine

Cat. No.: B2472260
CAS No.: 2034283-99-1
M. Wt: 246.314
InChI Key: UCODPMNDOLIHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine is a useful research compound. Its molecular formula is C13H18N4O and its molecular weight is 246.314. The purity is usually 95%.
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Scientific Research Applications

Histamine H4 Receptor Antagonists

Structure-Activity Relationship Studies : Research has focused on the development of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), a target for anti-inflammatory and antinociceptive therapies. Optimization of the core pyrimidine structure and modifications at specific positions led to compounds with potent in vitro activity and effectiveness in animal models for inflammation and pain, indicating the potential of H4R antagonists in treating such conditions (Altenbach et al., 2008).

Antiviral Agents

Tuberculostatic Activity : Certain derivatives, upon structural modification, have shown tuberculostatic activity in vitro, indicating potential applications in the treatment of tuberculosis. The minimum inhibiting concentrations (MIC) were found to be within 25 - 100 mg/ml, suggesting these compounds could be further optimized for enhanced activity against tuberculosis (Foks et al., 2004).

Anticancer and Anti-inflammatory Agents

Pyrazolopyrimidines Derivatives : Novel series of derivatives have been synthesized with potential anticancer and anti-5-lipoxygenase activities. These compounds, evaluated for their cytotoxicity against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation, showed promising results, which could lead to new therapeutic agents (Rahmouni et al., 2016).

Fungicide Applications

Crystal Structure of Cyprodinil : The crystal structure analysis of cyprodinil, an anilinopyrimidine fungicide related to the compound , provides insights into its fungicidal activity. Understanding the structural basis of its activity can inform the design of new fungicides with improved efficacy and safety profiles (Jeon et al., 2015).

Antimicrobial Activities

Indole Derivatives : Research into 2-arylhydrazononitriles and their conversion into heterocyclic compounds has revealed significant antimicrobial activities against a range of bacterial and fungal pathogens. These findings suggest potential applications in developing new antimicrobial agents (Behbehani et al., 2011).

Neuroinflammation Imaging

PET Imaging of Microglia : A PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker, has been developed, enabling noninvasive imaging of reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders. This advancement could aid in the diagnosis and monitoring of neuroinflammatory conditions (Horti et al., 2019).

Properties

IUPAC Name

cyclopropyl-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-10-4-5-14-13(15-10)17-8-6-16(7-9-17)12(18)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCODPMNDOLIHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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